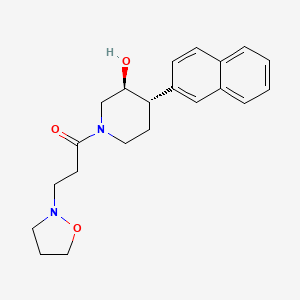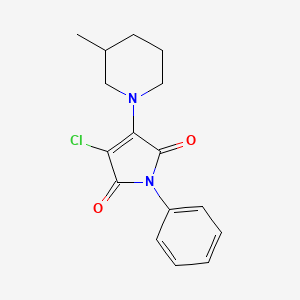
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a selective dopamine D1 receptor (D1R) agonist that has been shown to have promising effects in preclinical studies.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol involves activation of the dopamine D1 receptor (D1R). This receptor is involved in the regulation of reward and motivation pathways in the brain, and its activation has been shown to reduce drug-seeking behavior and improve cognitive function. (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol is a selective D1R agonist, meaning that it specifically activates this receptor without affecting other dopamine receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol are primarily related to its activation of the dopamine D1 receptor. This activation leads to increased levels of cyclic AMP (cAMP) in the brain, which in turn leads to downstream effects on intracellular signaling pathways. These effects ultimately result in the reduction of drug-seeking behavior and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol for lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors in the brain. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol. One area of interest is the development of more potent and selective D1R agonists for the treatment of drug addiction and other neuropsychiatric disorders. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol in humans, which would provide important information for the development of clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on intracellular signaling pathways in the brain.
Scientific Research Applications
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of drug addiction, particularly cocaine addiction. Preclinical studies have shown that (3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol can reduce cocaine-seeking behavior and relapse in animal models of addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
properties
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20-15-22(21(25)9-12-23-10-3-13-26-23)11-8-19(20)18-7-6-16-4-1-2-5-17(16)14-18/h1-2,4-7,14,19-20,24H,3,8-13,15H2/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSCQKDMNHEXFP-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(OC1)CCC(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(3-isoxazolidin-2-ylpropanoyl)-4-(2-naphthyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-aminophenyl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4017332.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)


![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)
![N-(4-fluorobenzyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017376.png)

![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4017414.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)